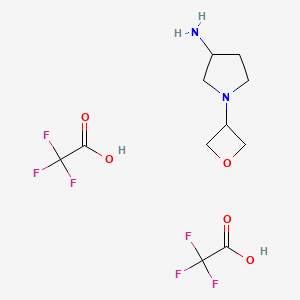

1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, such as drug discovery and material synthesis. The compound has a molecular weight of 370.25 .

Molecular Structure Analysis

The IUPAC name of the compound is "1-(oxetan-3-yl)pyrrolidin-3-amine bis (2,2,2-trifluoroacetate)" . The InChI code is "1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7)" .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It should be stored at room temperature in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Catalytic Efficiency and Selectivity

A combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid was used to catalyze the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, demonstrating high yield and excellent regio- and enantioselectivity. The silyl group played crucial roles in regioselection and substrate reactivity, indicating the utility of trifluoroacetic acid in enhancing catalytic precision and outcomes (Chowdhury & Ghosh, 2009).

Synthesis of Pyrrolidinones

Trifluoroacetic acid (TFA) was pivotal in the synthesis of 1 H-pyrrol-3(2 H)-ones through a one-pot, three-component reaction involving 2,3-diketo esters, amines, and ketones. This method provided a library of 1 H-pyrrol-3(2 H)-ones in moderate to good yields, highlighting the role of TFA in facilitating efficient and versatile synthetic routes (Sha, Wang, & Doyle, 2018).

Redox-Annulations

Cyclic amines underwent redox-annulations with α,β-unsaturated aldehydes and ketones, showcasing the generation of conjugated azomethine ylides followed by electrocyclization. This process yielded ring-fused pyrrolines, which could be oxidized to pyrroles or reduced to pyrrolidines, demonstrating the versatility of cyclic amines in synthetic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).

Quantum Chemical Investigation

DFT and quantum chemical calculations were employed to investigate the molecular properties of substituted pyrrolidinones. This study provided insights into the electronic properties, such as HOMO and LUMO energy levels and molecular densities, of various pyrrolidinone derivatives, showcasing the potential of computational methods in understanding and predicting the properties of chemical compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Green Chemistry Approaches

An oxidative condensation method was developed for the synthesis of 1,4-dihydropyridines from N,N-dimethylenaminones and amines, promoted by oxone and trifluoroacetic acid. This environmentally friendly reaction highlighted the importance of developing sustainable and efficient synthetic methods (Yu, Zhou, Xu, Chang, & Shen, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-(oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMARRULNYVWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582386.png)

![3-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2582387.png)

![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)

![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)

![N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2582402.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)

![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)